molecular formula C11H9IN2OS B13329716 6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one

6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B13329716
M. Wt: 344.17 g/mol
InChI Key: UVIBAMCSQVFPED-UHFFFAOYSA-N
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Description

6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an iodophenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    6-(4-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of iodine.

    6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance its interaction with biological targets.

Properties

Molecular Formula

C11H9IN2OS

Molecular Weight

344.17 g/mol

IUPAC Name

4-(4-iodophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9IN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15)

InChI Key

UVIBAMCSQVFPED-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)I

Origin of Product

United States

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